1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride
Description
1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride (CAS: 99324-91-1) is a cyclopropane derivative featuring a carboxylic acid group (-COOH) and a methylamino-methyl (-CH₂-NH-CH₃) substituent on the cyclopropane ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research . Cyclopropane rings are valued in drug design for their conformational rigidity, which can improve target binding and metabolic resistance.
Properties
IUPAC Name |
1-(methylaminomethyl)cyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-4-6(2-3-6)5(8)9;/h7H,2-4H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECUMAOIYSYIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1(CC1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
1. Antiviral Agents
One of the primary applications of 1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride is as an intermediate in the synthesis of antiviral agents, particularly for the treatment of Hepatitis C. The compound has been identified as a potent inhibitor of the Hepatitis C virus NS3/4A protease, which is crucial for viral replication. Research indicates that derivatives of this compound exhibit high antiviral activity, making them candidates for further development as therapeutic agents against Hepatitis C .
2. Antibiotic Development
The compound has also shown promise as a lead structure for antibiotic drugs. Its ability to inhibit pyridoxal-phosphate dependent enzymes suggests that it could be utilized in the development of new antibiotics, addressing the growing concern of antibiotic resistance .
3. CNS Drug Development
Recent studies have explored the compound's potential in neuropharmacology, specifically as a modulator of G protein-coupled receptors (GPCRs). For instance, modifications to the cyclopropane structure have led to compounds that activate neurotensin receptors, which are implicated in various central nervous system disorders. These findings suggest that this compound could play a role in developing treatments for conditions such as addiction and mood disorders .
Agrochemical Applications
1. Plant Growth Regulators
The compound's structural characteristics make it suitable for use as a plant growth regulator. As an agrochemical intermediate, it can be transformed into various derivatives that enhance plant growth and resistance to pests and diseases. This application is particularly relevant in sustainable agriculture practices where chemical inputs are minimized .
2. Herbicide Development
Research has indicated that derivatives of cyclopropane carboxylic acids can function as herbicides, targeting specific biochemical pathways in plants. The versatility of this compound allows for modifications that can enhance its efficacy and selectivity as a herbicide .
Table 1: Summary of Research Findings on this compound
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally or functionally related cyclopropane derivatives:
Table 1: Key Comparisons of Cyclopropane Derivatives
Structural and Functional Analysis
1-Aminocyclopropane-1-carboxylic Acid (ACC)
- Key Differences: ACC lacks the methylamino-methyl group and hydrochloride salt.
- Significance : ACC’s primary application is agricultural (e.g., fruit ripening), while the target compound is geared toward medicinal chemistry.
1-(Aminomethyl)cyclopropanecarboxylic Acid Hydrochloride
- Key Differences: The aminomethyl (-CH₂-NH₂) group replaces the methylamino-methyl group.
- Pharmacological Insight : The secondary amine in the target compound may alter binding affinity compared to the primary amine in this analog.
Methyl 1-Aminocyclopropanecarboxylate Hydrochloride
- Key Differences : The ester (-COOCH₃) group replaces the carboxylic acid, making it a prodrug or intermediate. This modification reduces polarity, enhancing membrane permeability .
Milnacipran Hydrochloride
- Key Differences : A cyclopropanecarboxamide antidepressant with a phenyl group and diethylamide substituents. Demonstrates the versatility of cyclopropane in central nervous system drugs .
1-(Boc-Amino)cyclopropanecarboxylic Acid
- Key Differences: The Boc-protected amine (-NHBoc) allows safe handling in peptide synthesis.
Physicochemical and Pharmacokinetic Trends
- Solubility : Hydrochloride salts (target compound, Milnacipran) improve water solubility, critical for oral bioavailability.
- Rigidity : Cyclopropane’s ring strain increases metabolic stability compared to linear analogs.
- Carboxylic acid vs. ester: Impacts ionization state and logP (lipophilicity).
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride with high enantiomeric purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution of cyclopropane precursors followed by hydrochlorination. For enantioselective synthesis, chiral auxiliaries or catalysts (e.g., chiral amines) are employed during cyclopropane ring formation. Key steps include:
- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) with diazo compounds to form the strained cyclopropane ring .
- Methylamino Group Introduction : Alkylation of the cyclopropane intermediate with methylamine under basic conditions .
- Hydrochloride Salt Formation : Treatment with HCl in anhydrous ethanol, followed by recrystallization for purity .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (HPLC) | Key Conditions | Reference |
|---|---|---|---|---|
| Rh(II)-Catalyzed Cyclopropanation | 78 | 98% | CH₂Cl₂, 0°C | |
| Alkylation with Methylamine | 85 | 95% | K₂CO₃, DMF, 60°C | |
| Hydrochloride Recrystallization | 90 | 99% | Ethanol, −20°C |
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring (δ 1.2–1.8 ppm for ring protons) and methylamino group (δ 2.3–2.7 ppm) .
- HPLC-MS : Quantifies purity (>98%) and detects impurities using C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for verifying enantiomeric purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in reported yields for cyclopropane functionalization?
Methodological Answer: Contradictions often arise from variable temperature, solvent polarity, or catalyst loading. Use Design of Experiments (DoE) to systematically analyze factors:
- Variables : Temperature (20–60°C), solvent (DMF vs. THF), catalyst concentration (1–5 mol%).
- Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 45°C in DMF with 3 mol% catalyst increases yield to 82%) .
- Validation : Replicate trials under predicted conditions to confirm reproducibility (±2% error margin) .
Q. What computational strategies predict the reactivity of the cyclopropane ring in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates ring strain energy (~27 kcal/mol) and electron density maps to identify reactive sites .
- Reaction Path Search Algorithms : Tools like GRRM predict intermediates and transition states for substitution pathways .
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., k = 0.15 s⁻¹ at 25°C) .
Q. How can enantioselective synthesis challenges be addressed to avoid racemization during hydrochlorination?
Methodological Answer:
- Chiral Resolution : Use diastereomeric salt formation with (−)-menthol, achieving >99% ee via selective crystallization .
- Low-Temperature Quenching : Add HCl gas at −40°C to minimize proton exchange at the chiral center .
- Monitoring : Track enantiomeric excess (ee) using chiral HPLC with a cellulose-based column .
Q. What methodologies assess the compound’s biological activity, particularly in enzyme inhibition assays?
Methodological Answer:
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., serine proteases) using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to immobilized enzyme targets .
- In Silico Docking : AutoDock Vina predicts binding modes within enzyme active sites, validated by mutagenesis studies .
Q. How do industrial-scale synthesis protocols differ from laboratory methods in terms of purity and scalability?
Methodological Answer:
- Continuous Flow Reactors : Enhance reproducibility and reduce reaction time (2 hours vs. 12 hours batch) .
- In-Line Analytics : PAT (Process Analytical Technology) monitors purity in real-time using FTIR .
- Table 2: Lab vs. Industrial Synthesis
| Parameter | Laboratory | Industrial |
|---|---|---|
| Yield | 85% | 92% |
| Purity | 98% | 99.5% |
| Scale | 10 g | 50 kg |
| Reference |
Q. What strategies mitigate stability issues during long-term storage of the hydrochloride salt?
Methodological Answer:
Q. How can conflicting data on the compound’s solubility in aqueous vs. organic solvents be reconciled?
Methodological Answer:
- Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility.
- Water: δ = 47.8 MPa¹/² (poor solubility due to high polarity).
- Ethanol: δ = 26.5 MPa¹/² (optimal for recrystallization) .
- Co-Solvent Systems : 30% PEG-400 in water increases solubility to 12 mg/mL .
Q. What advanced statistical methods analyze batch-to-batch variability in synthetic protocols?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
